9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine
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Overview
Description
9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . This compound is characterized by a bromine atom attached to a dihydrobenzo dioxepine ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine typically involves the bromination of 2,3-dihydro-5H-benzo[E][1,4]dioxepine. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzo dioxepines depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated benzo dioxepines.
Scientific Research Applications
9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxepine ring system play crucial roles in its reactivity and biological activity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
9-Chloro-2,3-dihydro-5H-benzo[E][1,4]dioxepine: Similar structure but with a chlorine atom instead of bromine.
9-Fluoro-2,3-dihydro-5H-benzo[E][1,4]dioxepine: Similar structure but with a fluorine atom instead of bromine.
9-Iodo-2,3-dihydro-5H-benzo[E][1,4]dioxepine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs . The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C9H9BrO2 |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
9-bromo-3,5-dihydro-2H-1,4-benzodioxepine |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-7-6-11-4-5-12-9(7)8/h1-3H,4-6H2 |
InChI Key |
UWASHBRPGPVTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CO1)C=CC=C2Br |
Origin of Product |
United States |
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